2-Ethylthioethanethiol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethylsulfanylethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S2/c1-2-6-4-3-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQVQZXLTJHEKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181259 | |
| Record name | Ethanethiol, 2-(ethylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26750-44-7 | |
| Record name | 2-(Ethylthio)ethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26750-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanethiol, 2-(ethylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026750447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanethiol, 2-(ethylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Ethylthioethanethiol
Established Reaction Pathways for 2-Ethylthioethanethiol Synthesis
Several classical routes to this compound have been established, utilizing common sulfur-containing precursors. These methods form the foundation of its laboratory-scale preparation.
Synthesis from Ethyl Phosphorochlorothioate and Sodium Hydrosulfide
One of the recognized methods for preparing this compound involves the reaction of ethyl phosphorochlorothioate with sodium hydrosulfide. preprints.org This pathway is noted as a primary route for its synthesis. preprints.org However, detailed experimental procedures, reaction conditions, and yield data are not extensively detailed in publicly available scientific literature.
Synthesis via Ethyl Sulfide (B99878) and Sulfuryl Chloride
Another established pathway utilizes the reaction between ethyl sulfide and sulfuryl chloride. preprints.org This method is also cited as a principal route for obtaining this compound. preprints.org The reaction likely proceeds through the chlorination of the ethyl sulfide, creating a reactive intermediate that is subsequently converted to the target thiol. Specific, documented protocols outlining reaction parameters and yields for this particular synthesis are not readily found in the surveyed literature.
Preparation through Ethylene (B1197577) Sulfide and Potassium Ethanethiolate Reaction
A well-documented synthesis involves the ring-opening of ethylene sulfide with potassium ethanethiolate. chemicalbook.comrsc.org This method provides a direct route to the carbon-sulfur backbone of the target molecule. The reaction is typically performed in dry methanol, starting at a reduced temperature in an ice bath and then allowing the mixture to warm to room temperature. chemicalbook.comrsc.org An excess of potassium ethanethiolate is used to ensure the complete consumption of the ethylene sulfide. chemicalbook.comrsc.org The reaction is quenched with an aqueous solution of ammonium (B1175870) chloride, followed by acidification. chemicalbook.com The final product is isolated by extraction and purified by microdistillation, yielding a colorless, viscous liquid. rsc.org This procedure has been reported to produce this compound with a yield of 62%. rsc.org
| Parameter | Value/Condition | Source |
| Starting Material 1 | Ethylene Sulfide | chemicalbook.comrsc.org |
| Starting Material 2 | Potassium Ethanethiolate | chemicalbook.comrsc.org |
| Solvent | Dry Methanol | chemicalbook.comrsc.org |
| Temperature | Ice bath, then room temperature | chemicalbook.comrsc.org |
| Reaction Time | 1 hour | chemicalbook.com |
| Workup | Quenching with NH₄Cl, acidification with HCl, extraction | chemicalbook.com |
| Purification | Microdistillation (88–92 °C at 3 mm Hg) | rsc.org |
| Reported Yield | 62% | rsc.org |
Syntheses Involving Sodium in Ethanol (B145695) Followed by Halogenated Precursors
A multi-step synthesis starting from ethanethiol (B150549) has been described for the preparation of this compound. um.edu.mt This pathway first involves the formation of sodium ethanethiolate by dissolving sodium metal in ethanol and subsequently adding ethanethiol. The resulting thiolate then reacts with 2-chloroethanol (B45725) in an exothermic reaction to produce the intermediate, 2-ethylthioethanol, with a reported yield of 80% for the analogous propyl derivative. um.edu.mt
In the second stage, the 2-ethylthioethanol intermediate is converted to the final this compound product. This is achieved by reacting it with hydrobromic acid and thiourea, followed by hydrolysis with a sodium hydroxide (B78521) solution. um.edu.mt The final product is isolated as a light yellow oil and purified by distillation under reduced pressure. um.edu.mt
| Step | Reactants | Conditions | Product | Source |
| 1 | Ethanethiol, Sodium, 2-Chloroethanol | Ethanol solvent, reflux | 2-Ethylthioethanol | um.edu.mt |
| 2 | 2-Ethylthioethanol, Hydrobromic Acid, Thiourea | Reflux (7 hours) | Isothiuronium salt intermediate | um.edu.mt |
| 3 | Isothiuronium salt intermediate, Sodium Hydroxide | Dropwise addition | This compound | um.edu.mt |
Development of Novel High-Yield Preparative Strategies for this compound
Research into more efficient synthetic routes has led to the development of high-yield strategies that improve upon the moderate yields of some established pathways. One such notable method involves the selective monoalkylation of a dithiol.
A study published in the Journal of Organic Chemistry details a synthesis starting from 1,2-ethanedithiol (B43112) and iodoethane. chemicalbook.com The reaction is conducted in tetrahydrofuran (B95107) with sodium hydroxide as the base. This method is highly efficient, affording the desired this compound product in a high yield of 95% after a reaction time of just one hour under heating. chemicalbook.com This approach offers a significant improvement in efficiency and atom economy compared to other routes.
| Parameter | Value/Condition | Source |
| Starting Material 1 | 1,2-Ethanedithiol | chemicalbook.com |
| Starting Material 2 | Iodoethane | chemicalbook.com |
| Base | Sodium Hydroxide | chemicalbook.com |
| Solvent | Tetrahydrofuran | chemicalbook.com |
| Reaction Time | 1 hour | chemicalbook.com |
| Condition | Heating | chemicalbook.com |
| Reported Yield | 95% | chemicalbook.com |
Optimization of Reaction Parameters for Scalable this compound Production
The transition from laboratory-scale synthesis to scalable industrial production requires careful optimization of reaction parameters to maximize yield, ensure safety, and minimize costs. While specific studies on the large-scale optimization for this compound are not prevalent, general principles of chemical process optimization can be applied to the discussed synthetic routes.
For the reaction of ethylene sulfide and potassium ethanethiolate (Section 2.1.3), key parameters for optimization would include the molar ratio of reactants, temperature control to manage the exothermic ring-opening, and the rate of addition of the thiolate. chemicalbook.comrsc.org The 62% yield suggests there may be room for improvement by fine-tuning these variables. rsc.org
In the high-yield synthesis from 1,2-ethanedithiol (Section 2.2), controlling the stoichiometry is crucial to minimize the formation of the dialkylated byproduct, 1,2-bis(ethylthio)ethane. chemicalbook.comwikipedia.org For scalable production, optimizing the reaction concentration, mixing efficiency, and heat transfer would be critical to maintaining the high yield and purity observed at the lab scale.
Advanced Purification and Isolation Techniques for Research-Grade this compound
Achieving research-grade purity for this compound, a liquid at room temperature, necessitates the use of advanced purification techniques designed to remove starting materials, byproducts, and any potential decomposition products, such as the corresponding disulfide formed via oxidation. rsc.org The choice of method depends on the specific impurities present and the desired final purity level.
Distillation: Fractional distillation under reduced pressure is a primary technique for purifying volatile liquids like this compound. masterorganicchemistry.com By lowering the pressure, the boiling point of the compound is reduced, which helps to prevent thermal decomposition during purification. This method effectively separates components based on differences in their boiling points. masterorganicchemistry.com
Chromatography: High-performance liquid chromatography (HPLC) and column chromatography are powerful tools for isolating compounds with high purity. masterorganicchemistry.com For a moderately polar compound like this compound, normal-phase chromatography on a silica (B1680970) gel column could be employed. rsc.orgrsc.org A solvent system of varying polarity, for instance, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like diethyl ether or dichloromethane (B109758), would be used to elute the compound from the column, separating it from less polar or more polar impurities. rsc.orgrsc.org Preparative gas chromatography (GC) is another highly effective technique for purifying volatile compounds to a very high degree. masterorganicchemistry.com
Specialized Techniques:
Trituration: This involves washing the crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble. wikipedia.org This can be an effective first-pass purification step.
Thin-Layer Chromatography (TLC): While primarily an analytical tool, preparative TLC can be used to isolate small quantities of highly pure material. mdpi.comresearchgate.net The compound is applied as a band to a TLC plate, and after development, the band corresponding to the product is scraped off and the compound is extracted with a suitable solvent. mdpi.com
Table 2: Overview of Purification Techniques for Research-Grade this compound
| Technique | Principle of Separation | Applicability and Considerations |
|---|---|---|
| Fractional Vacuum Distillation | Difference in boiling points of components. masterorganicchemistry.com | Highly suitable for volatile liquids. Reduces risk of thermal degradation. Ideal for removing non-volatile impurities and solvents. |
| Column Chromatography | Differential adsorption of components onto a stationary phase (e.g., silica gel). rsc.orgrsc.org | Effective for separating compounds with different polarities. Requires careful selection of the eluent system. |
| Preparative HPLC/GC | High-resolution separation based on partitioning between a mobile and stationary phase. masterorganicchemistry.com | Provides very high purity (research-grade). GC is suitable for volatile, thermally stable compounds; HPLC is versatile for a wider range of compounds. |
| Crystallization | Formation of a pure solid crystalline structure from a solution. wikipedia.org | While this compound is a liquid, this could be applied by forming a solid derivative, purifying it by recrystallization, and then regenerating the target compound. |
Chemical Reactivity and Transformation Pathways of 2 Ethylthioethanethiol
Thiol-Thioether Interconversions and Oxidation Chemistry of 2-Ethylthioethanethiol
The interplay between the thiol and thioether functionalities, especially the reactivity of the thiol group, defines the core chemical transformations of this compound.
Deprotonation and Thiolate Anion Formation from this compound
The thiol group (-SH) of this compound is acidic and can be deprotonated by a base to form the corresponding thiolate anion (RS⁻). nih.govwikipedia.org This process is a fundamental step that precedes many of its subsequent reactions, as the resulting thiolate is a significantly more potent nucleophile than the neutral thiol. nih.govmasterorganicchemistry.com Thiols are generally more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which helps to stabilize the negative charge of the thiolate anion. masterorganicchemistry.com
The deprotonation is a reversible equilibrium reaction, the position of which depends on the strength of the base used. Strong bases, such as sodium hydride (NaH), will quantitatively convert the thiol to the thiolate. masterorganicchemistry.com Weaker bases will establish an equilibrium containing both the thiol and the thiolate. This deprotonation is the crucial first step for the thiol to participate in nucleophilic reactions and is often the rate-determining step in thiol-disulfide exchange reactions. researchgate.net
Table 1: General Deprotonation Reaction of this compound
| Reactant | Base | Product |
| CH₃CH₂SCH₂CH₂SH | B: | CH₃CH₂SCH₂CH₂S⁻ + BH⁺ |
Nucleophilic Substitution Reactions (SN2) Involving this compound Derivatives
The thiolate anion generated from the deprotonation of this compound is an excellent nucleophile and readily participates in bimolecular nucleophilic substitution (Sₙ2) reactions. masterorganicchemistry.comlibretexts.org In these reactions, the negatively charged sulfur atom attacks an electrophilic carbon atom, displacing a leaving group (such as a halide) in a single, concerted step. chemistrysteps.comlibretexts.org This reaction results in the formation of a new carbon-sulfur bond, effectively transforming the thiol into a more complex thioether.
Sₙ2 reactions are stereospecific, proceeding with an inversion of configuration at the electrophilic carbon center due to the requisite backside attack of the nucleophile. ucsd.edulibretexts.org The rate of these reactions is dependent on the concentration of both the thiolate nucleophile and the alkyl halide electrophile. chemistrysteps.com Thiolates are considered strong nucleophiles, which heavily favors the Sₙ2 mechanism over the Sₙ1 pathway. lumenlearning.comlibretexts.org This reactivity makes this compound, via its thiolate, a useful building block for introducing the ethylthioethylthio- moiety into various organic structures.
Table 2: Example Sₙ2 Reaction with 2-Ethylthioethanethiolate
| Nucleophile | Electrophile (R-X) | Product |
| CH₃CH₂SCH₂CH₂S⁻ | CH₃I (Methyl Iodide) | CH₃CH₂SCH₂CH₂SCH₃ |
| CH₃CH₂SCH₂CH₂S⁻ | CH₃CH₂Br (Ethyl Bromide) | CH₃CH₂SCH₂CH₂SCH₂CH₃ |
Oxidative Coupling and Disulfide Formation from this compound
The thiol group of this compound can be readily oxidized to form a disulfide, which involves the formation of a sulfur-sulfur bond between two molecules. This dimerization results in the compound 1,2-bis(ethylthio)disulfane. This type of reaction is a common transformation for thiols and can be achieved using a variety of mild oxidizing agents. libretexts.orgbiolmolchem.com
In the presence of oxygen, this compound, which can be formed from the hydrolysis of the pesticide thiometon, has been observed to dimerize into its corresponding disulfide. ucsd.edu Other common reagents used for this oxidative coupling include halogens like iodine (I₂) or hydrogen peroxide (H₂O₂). researchgate.net The process is thermodynamically favorable compared to the analogous oxidation of alcohols to peroxides, due to the relative strengths of the S-S, S-H, O-O, and O-H bonds. libretexts.org This reaction is fundamental in various biological contexts, such as the formation of disulfide bridges in proteins from cysteine residues. libretexts.org
Role of this compound in the Synthesis of Diverse Organosulfur Compounds
This compound serves as a versatile precursor in the synthesis of a range of organosulfur compounds. nih.govnih.gov Its bifunctional nature, containing both a thioether and a reactive thiol, allows for its incorporation into more complex molecular architectures.
Through the reactions outlined previously—such as Sₙ2 alkylation of the thiolate and oxidative coupling—new sulfides and disulfides can be synthesized. masterorganicchemistry.comlibretexts.org Beyond these fundamental transformations, this compound can be used as a ligand for the synthesis of transition metal thiolate complexes. wikipedia.orgwikipedia.org For example, it can react with metal precursors to form complexes where the sulfur atom coordinates to the metal center. nih.govmdpi.com These organometallic compounds have applications in catalysis and materials science. The ability of the thiolate to act as a soft Lewis base makes it particularly suitable for binding to soft Lewis acidic metal centers. wikipedia.org
Mechanistic Investigations of this compound Reactivity
Understanding the mechanisms of the reactions involving this compound is key to controlling its chemical transformations. Investigations focus on identifying the transient species that govern the reaction pathways.
Elucidation of Reaction Intermediates in this compound Transformations
The reactivity of this compound is predominantly channeled through specific, highly reactive intermediates. The primary and most significant intermediate is the thiolate anion (CH₃CH₂SCH₂CH₂S⁻). Its formation via deprotonation is the initiating step for nucleophilic substitution and thiol-disulfide exchange reactions. nih.govresearchgate.net The nucleophilic character of the thiolate anion is central to its role in Sₙ2 reactions, where it attacks an electrophile, passing through a high-energy trigonal bipyramidal transition state before forming the product. ucsd.edunih.gov
In oxidation reactions, the mechanism can be more complex and may involve different intermediates. The thiol-disulfide exchange, a type of oxidation, proceeds via nucleophilic attack of a thiolate on a disulfide bond, forming a trisulfide-like transition state . libretexts.orgnih.gov Other oxidative pathways, particularly with stronger oxidants, can involve radical intermediates such as the thiyl radical (CH₃CH₂SCH₂CH₂S•). nih.govmdpi.com These radicals can then couple to form the disulfide bond. rhhz.net In certain biological or biomimetic systems, two-electron oxidation can lead to the formation of a sulfenic acid (RSOH) intermediate, which is highly reactive and can subsequently react with another thiol to yield the disulfide. nih.govnih.govnih.gov The identification of these transient species, whether they are anions, radicals, or oxygenated forms, is crucial for understanding the selectivity and kinetics of the transformations of this compound. nih.govspringernature.comudg.eduusfca.edunih.gov
Kinetic and Thermodynamic Analyses of Reactions Involving this compound
The reactivity of this compound is governed by the interplay of kinetic and thermodynamic factors. A thorough analysis of these factors provides insight into the preferred reaction pathways and the stability of the resulting products. Due to the limited availability of specific experimental data for this compound, this analysis will draw upon data from analogous thiol and sulfide (B99878) compounds to elucidate the fundamental principles governing its reactivity.
The primary reactive sites in this compound are the thiol (-SH) group and the sulfide (-S-) linkage. The thiol group can undergo oxidation and thiol-disulfide exchange reactions, while the sulfide group is susceptible to oxidation.
Kinetic Analysis
Kinetic analysis focuses on the rates of chemical reactions. For reactions involving this compound, the rate is influenced by factors such as the concentration of reactants, temperature, and the presence of catalysts. Reaction rates are described by rate constants (k), and the temperature dependence of these constants is characterized by the activation energy (Ea).
A key reaction for thiols is the thiol-disulfide exchange, a process crucial in various chemical and biological systems. This reaction proceeds via a nucleophilic attack of a thiolate anion on a disulfide bond. nih.gov The general mechanism is consistent with an SN2-type nucleophilic substitution. nih.gov The rate constants for uncatalyzed thiol-disulfide exchange reactions are typically in the range of 0.1 to 10 M⁻¹s⁻¹ at neutral pH. The activation energies for these exchanges in small organic molecules are generally found to be in the range of 30-70 kJ/mol. nih.gov
Another significant reaction pathway is the oxidation of the thiol group. Hydrogen peroxide is a common oxidant for thiols. The oxidation of low-molecular-weight thiols by hydrogen peroxide typically has second-order rate constants in the range of ~10 M⁻¹s⁻¹. nih.gov The reaction of the albumin thiol with hydrogen peroxide, for instance, has a rate constant of 2.2-2.7 M⁻¹s⁻¹ at pH 7.4 and 37°C. scielo.br
The sulfide moiety in this compound can also be oxidized. The oxidation of sulfides, such as diethyl sulfide, by peroxynitrite has been studied, revealing information about the reactivity of the sulfide bond. researchgate.net
Below are interactive data tables summarizing kinetic parameters for reactions analogous to those of this compound.
Table 1: Kinetic Parameters for Thiol-Disulfide Exchange Reactions
| Reactants | Rate Constant (k) at pH 7 | Activation Energy (Ea) (kJ/mol) | Reference |
| Glutathione + Dithiothreitol | 3.4 - 10.6 M⁻¹s⁻¹ | 60 - 66 | nih.gov |
| 2-Mercaptoethanol + Disulfide | ~ 0.1 - 10 M⁻¹s⁻¹ | 30 - 65 | nih.gov |
| Cysteine + GSSG | 5.0 ± 0.2 M⁻¹s⁻¹ | Not Specified | nih.gov |
Table 2: Kinetic Parameters for Thiol Oxidation by Hydrogen Peroxide
| Thiol | Rate Constant (k) | Conditions | Reference |
| Low-Molecular-Weight Thiols | ~10 M⁻¹s⁻¹ | Aqueous solution | nih.gov |
| Albumin Thiol | 2.2-2.7 M⁻¹s⁻¹ | pH 7.4, 37°C | scielo.br |
| 2-Mercaptoethanol | Not Specified | Aqueous solution | acs.org |
Thermodynamic Analysis
Thermodynamic analysis provides information on the energy changes that occur during a reaction and the position of equilibrium. The key thermodynamic parameters are enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction under the given conditions.
The oxidation of thiols to disulfides is a thermodynamically favorable process. libretexts.org For instance, the oxidation of two moles of a thiol to form a disulfide and water is an exothermic reaction. The S–S single bond is significantly stronger than the O–O bond in peroxides, making disulfide formation more favorable than peroxide formation from alcohols. libretexts.org
The thermodynamics of sulfide oxidation have also been investigated. The oxidation of sulfides to sulfoxides and then to sulfones is a stepwise process with distinct thermodynamic parameters for each step. uregina.ca
Computational studies have been employed to determine the thermodynamic properties of organosulfur compounds. nasa.govscholaris.ca These studies provide valuable data on the standard Gibbs free energies and enthalpies of formation for various thiols and sulfides, which can be used to predict the feasibility of their reactions.
The following interactive data tables present thermodynamic data for reactions relevant to this compound.
Table 3: Thermodynamic Parameters for Thiol and Sulfide Reactions
| Reaction | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |
| Oxidation of Hexanethiol with MeOOH | -27.5 | Not Specified | Not Specified | whiterose.ac.uk |
| Fusion of Diethyl Sulfide | Not Specified | 11.903 | 70.35 | nist.govnist.gov |
| Adsorption of Thiols on Gold | Varies | Negative | Negative | nih.gov |
Table 4: Standard Enthalpy and Gibbs Free Energy of Formation for Analogous Compounds
| Compound | ΔfH° (gas) (kJ/mol) | ΔfG° (gas) (kJ/mol) | Reference |
| Ethanethiol (B150549) | -46.15 | -5.77 | nist.gov |
| Diethyl Sulfide | -83.7 | -20.9 | nist.gov |
The kinetic and thermodynamic analyses of reactions involving compounds analogous to this compound indicate that both the thiol and sulfide functionalities are reactive centers. Thiol-disulfide exchange and thiol oxidation are kinetically accessible pathways, with rates influenced by pH and temperature. The oxidation of both the thiol and sulfide groups is generally thermodynamically favorable. The provided data tables, based on research on similar organosulfur compounds, offer a quantitative framework for understanding the chemical behavior of this compound.
Coordination Chemistry and Ligand Properties of 2 Ethylthioethanethiol
2-Ethylthioethanethiol as a Ligand in Transition Metal Complexation
This compound possesses both a thiol (-SH) and a thioether (-S-) functional group, making it a bidentate ligand capable of forming stable chelate rings with metal centers. wikipedia.orgsavemyexams.com This dual-donor capability influences the structure and reactivity of the resulting metal complexes.
Chelation Behavior and Donor Atom Characteristics of this compound
As a ligand, this compound exhibits classic chelation behavior by binding to a central metal ion through its two sulfur donor atoms. wikipedia.orgsavemyexams.com This forms a stable five-membered ring structure, a favored configuration in coordination chemistry. The thiol group provides a soft donor site, which, according to the Hard and Soft Acids and Bases (HSAB) principle, has a strong affinity for soft metal ions like platinum(II). The thioether group, also a soft donor, further stabilizes the complex through the chelate effect. wikipedia.org The formation of multiple bonds between the ligand and the metal ion results in a more stable complex compared to those formed with monodentate ligands. wikipedia.org
The acidity of the thiol proton allows for its facile deprotonation to form a thiolate anion. This anionic sulfur is a potent nucleophile and a strong donor atom, readily forming covalent bonds with transition metals. masterorganicchemistry.com The thioether sulfur, on the other hand, coordinates to the metal center as a neutral donor via one of its lone pairs of electrons. masterorganicchemistry.com This combination of a strong anionic donor and a neutral donor within the same molecule gives this compound its unique ligand properties.
Synthesis and Structural Characterization of Metal Complexes Incorporating this compound
The synthesis of metal complexes with this compound typically involves the reaction of a metal precursor with the ligand in a suitable solvent. For instance, platinum(0) complexes can react with this compound to yield platinum(II) hydride complexes. rsc.org The synthesis of this compound itself can be achieved by the reaction of ethylene (B1197577) sulfide (B99878) with potassium ethane (B1197151) thiolate in methanol. rsc.org
The characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques. derpharmachemica.comnih.govcore.ac.uk Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ³¹P NMR, is instrumental in elucidating the structure of these complexes in solution. rsc.orgrsc.org For example, in platinum hydride complexes, the ¹H NMR spectrum shows a characteristic signal for the hydride ligand with satellite peaks due to coupling with the ¹⁹⁵Pt isotope. rsc.org Infrared (IR) spectroscopy is used to identify characteristic vibrational frequencies, such as the Pt-H stretch. rsc.org Elemental analysis provides the empirical formula of the synthesized complexes, confirming their composition. rsc.orgderpharmachemica.comcore.ac.uk
Comparative Ligand Properties of this compound: Thiol versus Thioether Coordination Modes
The coordination of this compound to a metal center involves a dynamic interplay between its thiol and thioether functionalities. The deprotonated thiol group forms a strong, covalent M-S bond, which is a primary contributor to the stability of the complex. The thioether group, being a neutral donor, forms a weaker dative bond. masterorganicchemistry.com
In some instances, the thioether may not coordinate, or its bond to the metal may be labile, leading to different possible coordination modes. This can influence the geometry and reactivity of the metal complex. The relative donor strengths of the thiol and thioether groups, as well as steric factors, will determine the preferred coordination geometry. rsc.org The ability of the thioether to dissociate can create a vacant coordination site, which is a crucial step in many catalytic cycles. ethz.ch
Catalytic Applications of this compound-Derived Metal Complexes
The unique electronic and structural properties of metal complexes derived from this compound make them promising candidates for various catalytic applications.
Hydroformylation Catalysis by Platinum Phosphinothiolato Hydride Complexes of this compound
Hydroformylation, or the oxo process, is a significant industrial process that converts alkenes into aldehydes. wikipedia.org Platinum complexes containing phosphinothiolato ligands, which share structural similarities with this compound, have been investigated as catalysts for this reaction. rsc.orgrsc.org Specifically, platinum hydride complexes are key intermediates in the catalytic cycle. rsc.org
The catalytic cycle for hydroformylation typically involves the coordination of an alkene to the metal center, followed by insertion into the metal-hydride bond. wikipedia.org Subsequent CO insertion and reductive elimination yield the aldehyde product and regenerate the catalyst. wikipedia.org The use of ligands like this compound can influence the activity and selectivity of the catalyst. For example, the electronic properties of the sulfur donors can affect the rates of the individual steps in the catalytic cycle.
Below is a data table summarizing the catalytic activity of a related platinum phosphinothiolato hydride complex in the hydroformylation of styrene. rsc.org
| Catalyst | Styrene/Catalyst Ratio | Pressure (bar) | Temperature (°C) | Conversion to Aldehydes (%) | Regioselectivity (2-phenylpropanal) |
| trans-[PtH(sarp)(PPh₃)] | 400/1 | >75 | 100 | up to 100 | up to 83% |
| trans-[PtH(sarp)(PPh₃)] | 1000/1 | >75 | 100 | up to 100 | up to 83% |
Data adapted from research on a similar phosphinothiolato ligand system. rsc.org
Other Catalytic Roles and Methodologies Utilizing this compound Ligands
Beyond hydroformylation, metal complexes with sulfur-containing ligands like this compound are of interest in a range of other catalytic transformations. rsc.org The presence of soft sulfur donors can stabilize low-valent metal centers, which are often active in catalytic processes. tamu.edu The versatility of the ligand allows for the fine-tuning of the catalyst's electronic and steric properties.
Potential areas of application include carbonylation reactions, C-C bond formation, and hydrofunctionalization reactions. rsc.orgnih.gov The ability of the thioether group to reversibly bind to the metal center can be exploited in catalytic cycles that require a hemilabile ligand, where one donor arm can dissociate to open up a coordination site for substrate binding.
This compound in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry operates "beyond the molecule," focusing on systems of two or more chemical species held together by non-covalent intermolecular forces. supramolecularevans.comwiley.com A central concept within this field is host-guest chemistry, where a larger 'host' molecule forms a complex with a smaller 'guest' molecule or ion. supramolecularevans.commagtech.com.cn The formation of these complexes relies on molecular recognition, where the host possesses a cavity or binding site that is complementary in size, shape, and chemical nature to the guest. supramolecularevans.comtcichemicals.com
Thiolate-protected metal nanoclusters have emerged as a class of inorganic host molecules. mdpi.com These nanoclusters, with general formulas like Mₙ(SR)₂ₙ (where M is a metal like Ni, Pd, or Pt), can possess a unique tiara-like framework that creates a central cavity capable of encapsulating guest molecules. mdpi.com
Investigation of Thiolate-Protected Nanocluster Host-Guest Properties with this compound
The ligand this compound has been utilized in the synthesis of thiolate-protected nanoclusters that exhibit host-guest properties. Research has indicated its use as a "perpendicular thiol" in the formation of clusters such as Ni₁₀(StBu)₁₀(SR)₁₀. mdpi.com In these structures, the primary thiolate (t-butylthiolate in this case) forms the main framework, while perpendicular ligands like this compound can also be incorporated. mdpi.com
| Host Nanocluster | Ligand Mentioned/Used | Guest Molecule | Key Finding |
|---|---|---|---|
| Ni₁₀(SᵗBu)₁₀(SR)₁₀ | This compound | Toluene (B28343) | The nanocluster framework can encapsulate a toluene molecule, demonstrating host-guest behavior. mdpi.com |
| Pd₈(PET)₁₆ (PET = 2-phenylethanethiol) | 2-Phenylethanethiol (B1584568) | Dichloromethane (B109758) (CH₂Cl₂) | This specific cluster size selectively captures CH₂Cl₂, a phenomenon detectable by NMR spectroscopy. mdpi.comresearchgate.net |
| Ni₁₁(SC₆H₅)₂₂ | Phenylthiol | Tetrahydrofuran (B95107) (THF) | This was an early experimental determination of a guest molecule captured by a thiolate-protected nanocluster. mdpi.com |
Analysis of Cavity Size Effects and Guest Inclusion Mechanisms in this compound-Related Systems
The ability of thiolate-protected nanoclusters to act as hosts is highly dependent on the size of their central cavity. mdpi.com The mechanism of guest inclusion relies on a precise match between the dimensions of the host's cavity and the size of the guest molecule. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be a powerful technique for investigating these host-guest structures. mdpi.comresearchgate.net When a guest molecule, such as dichloromethane (CH₂Cl₂), is encapsulated within the cavity of a host like Pd₈(SR)₁₆, its NMR signal changes significantly. A distinct downfield shift and broadening of the chemical shift signal for the guest's hydrogen nuclei are observed. mdpi.comresearchgate.net This is because the guest molecule enters a deshielding environment within the host's cavity and its thermal motion becomes restricted. mdpi.com
Systematic studies on a series of palladium nanoclusters, Pdₙ(SR)₂ₙ (where n = 4-16), revealed a strong cavity size effect. mdpi.com Only the Pd₈(SR)₁₆ cluster was able to capture a CH₂Cl₂ molecule. mdpi.comresearchgate.net Smaller clusters (n < 8) likely have cavities that are too narrow for the guest to enter. mdpi.com Conversely, larger clusters (n > 8) possess cavities that are too large, resulting in weak host-guest interaction forces that are insufficient to bind the guest molecule effectively. mdpi.com This demonstrates that a "Goldilocks" effect is at play, where the cavity must be just the right size to achieve stable guest inclusion.
| Host Cluster Series | Cavity Size | Guest Inclusion of CH₂Cl₂ | Reasoning for Inclusion/Exclusion |
|---|---|---|---|
| Pdₙ(SR)₂ₙ (n < 8) | Narrow | No | The central cavity is too small to accommodate the guest molecule. mdpi.com |
| Pd₈(SR)₁₆ | Matching | Yes | The cavity size is a suitable match for the guest, allowing for insertion and effective binding. mdpi.comresearchgate.net |
| Pdₙ(SR)₂ₙ (n > 8) | Large | No | The interaction force between the host and guest is too weak to bind the guest within the larger cavity. mdpi.com |
Advanced Analytical Techniques in 2 Ethylthioethanethiol Research
Spectroscopic Methodologies for Structural and Mechanistic Elucidation of 2-Ethylthioethanethiol Systems
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of chemical analysis. psu.edumsu.edu For this compound, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are pivotal for detailed structural and mechanistic investigations. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of molecules in solution. researchgate.net It is based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing data on the chemical environment of the nuclei. researchgate.net
While proton (¹H) and carbon-13 (¹³C) NMR are standard for organic compound characterization, multi-nuclear NMR, which examines nuclei other than ¹H and ¹³C, offers deeper insights into the structure and bonding of complex systems involving this compound. psu.edu Nuclei such as sulfur-33 (³³S) can be studied, although they often present challenges like low natural abundance and quadrupolar broadening.
In studies of related organosulfur compounds, ¹³C NMR spectroscopy has been effectively used to characterize thioether and thiol ester structures. acs.orgsemanticscholar.org The chemical shifts of carbon atoms are sensitive to their local electronic environment, allowing for the differentiation of carbons within the this compound molecule. For instance, the carbon atoms closer to the electronegative sulfur atoms will exhibit distinct chemical shifts. semanticscholar.org
Table 1: Representative ¹³C NMR Chemical Shifts for Thioether Moieties
| Functional Group | Carbon Atom | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| R-C H₂-S- | Methylene adjacent to thiol | 20 - 40 |
| -S-C H₂-CH₃ | Methylene in ethyl group | 25 - 35 |
| -S-CH₂-C H₃ | Methyl in ethyl group | 10 - 20 |
Data compiled from representative values for similar sulfur-containing organic compounds. semanticscholar.orgnih.gov
NMR spectroscopy is exceptionally valuable for studying dynamic processes and identifying transient species, such as reaction intermediates. nih.gov In the context of this compound chemistry, reactions often proceed through short-lived intermediates that are difficult to isolate. nih.gov Techniques like ¹⁹F NMR have been ingeniously employed by designing specific molecular probes to directly observe reactive sulfur intermediates like sulfenic acids (RSOH) in aqueous solutions. nih.gov
Application of Multi-Nuclear NMR for Complex Characterization
Infrared (IR) Spectroscopy for Characterization of Reaction Intermediates in this compound Chemistry
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. msu.eduresearchgate.net It is a rapid and effective method for identifying functional groups present in a molecule. researchgate.net In the study of this compound, IR spectroscopy is particularly useful for identifying the characteristic thiol (S-H) and thioether (C-S) bonds and for monitoring their transformation during chemical reactions.
The characterization of reaction intermediates is a key application of IR spectroscopy. thermofisher.comrsc.org By monitoring changes in the IR spectrum over time, researchers can detect the appearance and disappearance of absorption bands corresponding to transient species. researchgate.netacs.org For instance, the oxidation of a thiol to a sulfenic acid, sulfinic acid, or sulfonic acid can be followed by observing the emergence of new bands associated with S=O and O-H stretching vibrations. Time-resolved IR spectroscopy, in particular, can track the kinetics of these transformations. acs.org
A faint absorption band for the S-H stretching vibration in thiols typically appears around 2550 cm⁻¹. researchgate.net The C-S stretching vibration is found in the fingerprint region, which is the complex area of the spectrum from approximately 1450 to 600 cm⁻¹. msu.edu
Table 2: Characteristic IR Absorption Frequencies for this compound and Potential Reaction Intermediates
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Thiol (S-H) | Stretching | 2550 - 2600 (weak) |
| Thioether (C-S) | Stretching | 600 - 800 |
| Alkane (C-H) | Stretching | 2850 - 2960 |
| Sulfenic Acid (S-O) | Stretching | 900 - 1000 |
| Sulfinic Acid (S=O) | Asymmetric Stretching | 1050 - 1150 |
Data compiled from established infrared spectroscopy correlation charts and studies on related sulfur compounds. rsc.orgresearchgate.net
Mass Spectrometry (MS) for Identification and Structural Characterization of Reaction Intermediates
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. savemyexams.com It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns. scienceready.com.aushout.education
For this compound, electron impact (EI) ionization would likely lead to the formation of a molecular ion (M⁺˙) corresponding to its molecular weight. This molecular ion can then undergo fragmentation, breaking at the weakest bonds. acdlabs.com Common fragmentation pathways for thioethers and thiols include cleavage of the C-S bond and the C-C bonds adjacent to the sulfur atoms. The presence of sulfur is also indicated by a characteristic isotopic peak at M+2, due to the natural abundance of the ³⁴S isotope (approximately 4.4%). neu.edu.tr
By coupling a gas chromatograph to the mass spectrometer (GC-MS), complex mixtures containing this compound and its reaction products or intermediates can be separated before MS analysis, allowing for the identification of individual components. ingenieria-analitica.comresearchgate.net
Table 3: Predicted Mass Spectrometry Fragments for this compound (C₄H₁₀S₂)
| Fragment Ion Structure | Mass-to-Charge Ratio (m/z) | Potential Origin |
|---|---|---|
| [CH₃CH₂SCH₂CH₂SH]⁺˙ | 122 | Molecular Ion (M⁺˙) |
| [CH₃CH₂SCH₂CH₂]⁺ | 89 | Loss of SH radical |
| [CH₂CH₂SH]⁺ | 61 | Cleavage of C-S bond |
| [CH₃CH₂S]⁺ | 61 | Cleavage of C-C bond |
Fragmentation patterns are predicted based on general principles of mass spectrometry. scienceready.com.aushout.education
Chromatographic and Separation Techniques for Research on this compound and its Derivatives
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. mdpi.com The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. mdpi.com For research on this compound, which may be present in complex matrices like crude oil or flavor samples, effective separation is paramount. nih.govingenieria-analitica.com
Comprehensive two-dimensional gas chromatography (GC×GC) is a particularly powerful technique for separating complex mixtures of volatile and semi-volatile compounds. chromatographyonline.com This method uses two different chromatography columns with orthogonal separation mechanisms, providing significantly enhanced resolution compared to single-column GC. oup.comresearchgate.net When coupled with a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD), GC×GC becomes an exceptionally effective tool for the speciation and quantification of sulfur-containing compounds, including thiols and thioethers, even in highly complex samples like diesel fuel. oup.comacs.org This technique allows for the separation of sulfur compounds from each other and from the hydrocarbon matrix. chromatographyonline.com
High-performance liquid chromatography (HPLC) is another versatile separation technique. For the analysis of thiols like this compound, which may not have a strong chromophore for UV detection, a pre-column derivatization step is often employed. Reagents such as maleimides or Ellman's reagent can react selectively with the thiol group to produce a derivative that is fluorescent or has strong UV absorbance, enabling sensitive detection and quantification. thermofisher.comnih.gov Reverse-phase HPLC is commonly used for the separation of these derivatives. researchgate.netacs.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Sulfenic acid |
| Sulfinic acid |
| Sulfonic acid |
| Isothiuronium salt |
| Thioether |
| Thiol |
| Thiol ester |
| Benzyl halide |
| Thiourea |
| Benzothiophene |
| Dibenzothiophene |
| Maleimide |
Advanced Characterization Techniques for Transient Species and Reaction Intermediates in this compound Chemistry
The study of chemical reactions involving this compound (HS-CH₂-CH₂-S-CH₂-CH₃) necessitates the use of sophisticated analytical methods capable of detecting and characterizing highly reactive, short-lived species. Transient species such as radicals and ionic intermediates are fundamental to understanding the mechanisms of photolysis, radiolysis, and oxidation of this dithioether. Techniques with high temporal resolution, such as femtosecond transient absorption spectroscopy and pulse radiolysis, are indispensable for observing these ephemeral entities directly. stfc.ac.ukresearchgate.net Similarly, advanced mass spectrometry methods provide crucial information on the mass and structure of intermediates that can be trapped or ionized. acs.org
The chemistry of this compound is predicted to generate several key transient species. Homolytic cleavage of the S-H bond, often induced by UV photolysis or reaction with other radicals, yields the primary 2-ethylthioethanethiyl radical (•S-CH₂-CH₂-S-CH₂-CH₃). mdpi.com This thiyl radical is a pivotal intermediate that can undergo various subsequent reactions. wikipedia.orgnih.gov In the presence of a deprotonated thiol (thiolate), it can form a dithioether radical anion . acs.org Electron transfer reactions can also lead to the formation of radical cations or anions. The study of these species provides insight into reaction kinetics, pathways, and product formation.
Time-Resolved Spectroscopy
Time-resolved spectroscopy is a class of techniques that probes changes in a sample's absorption or emission properties following photoexcitation by an ultrashort laser pulse. stfc.ac.uk By varying the time delay between the "pump" pulse (which initiates the reaction) and the "probe" pulse (which measures the spectrum), the evolution of transient species can be tracked on timescales from femtoseconds to microseconds. stfc.ac.ukrsc.org
Femtosecond Transient Absorption (fs-TA) Spectroscopy: This technique is paramount for observing the primary photochemical events. rsc.orgbeilstein-journals.org Upon UV excitation of a molecule like this compound, fs-TA can monitor the decay of the initial excited state and the concurrent rise of signals corresponding to transient species like thiyl radicals. Studies on analogous dithiolate and thioether compounds reveal that processes such as internal conversion, intersystem crossing to triplet states, and vibrational cooling of hot molecules occur on sub-picosecond to picosecond timescales. rsc.org In the study of human thioredoxin, which contains a dithiol-disulfide active site, femtosecond-resolved fluorescence was used to determine that electron transfer quenching involving a disulfide bond occurs within 10–17.5 picoseconds. pnas.org
Nanosecond and Microsecond Flash Photolysis: This technique is used to study the kinetics of longer-lived transients. After the initial ultrafast events, the subsequent reactions of the thiyl radical—such as hydrogen abstraction, addition to double bonds, or reaction with oxygen to form thiylperoxyl radicals (RSOO•)—can be monitored. acs.orgresearchgate.net For example, laser flash photolysis studies on aromatic thiols have been used to observe the formation of thiyl radicals and their subsequent reactions. researchgate.net
Below is a table of representative transient absorption data for species analogous to those expected in this compound reactions, as direct data for this specific compound is not extensively published.
| Transient Species Type | Analogous Compound Studied | Technique | Key Spectroscopic Feature (λmax) | Observed Lifetime/Kinetics | Citation |
|---|---|---|---|---|---|
| Thiyl Radical (RS•) | p-Aminobenzenethiol | Laser Flash Photolysis | ~350-450 nm (broad) | Microseconds (depends on environment) | researchgate.net |
| Disulfide Radical Anion ((RSSR)•⁻) | Dimethyl Sulfide (B99878) (in situ formation) | Femtosecond Spectroscopy | ~420 nm | Formed in < 2 ps | acs.org |
| Dithioether Radical Cation ((R₂S∴SR₂)⁺) | 1,5-Dithiacyclooctane | Pulse Radiolysis | ~480 nm | Long-lived | researchgate.net |
| Excited Triplet State | [FeFe]-Hydrogenase Model with 1,2-Ethanedithiol (B43112) ligand | Time-Resolved IR | IR bands at 1948, 1983, 2004 cm⁻¹ | Picoseconds to microseconds | acs.org |
Pulse Radiolysis
Pulse radiolysis is a powerful method for generating specific radical intermediates in solution and studying their intrinsic properties and reactions without the complications of photo-excited states. acs.org A high-energy electron pulse creates primary solvent radicals (e.g., hydrated electrons, hydroxyl radicals), which then react with the solute—in this case, this compound—to produce the intermediates of interest in a controlled manner.
For instance, hydroxyl radicals (•OH) will abstract a hydrogen atom from the thiol group with a very high rate constant, cleanly generating the thiyl radical. wikipedia.org This allows for the unambiguous measurement of the thiyl radical's absorption spectrum and its reaction kinetics with other molecules, such as oxygen or antioxidants. acs.orgresearchgate.net Similarly, hydrated electrons can react with this compound to potentially form radical anions or induce bond cleavage. Studies on simple thioethers and dithiols have successfully used this method to characterize dithioether radical cations and other sulfur-centered radicals. researchgate.net
| Initiating Radical | Target Compound Type | Generated Transient Species | Observed Rate Constant (k) (M⁻¹s⁻¹) | Citation |
|---|---|---|---|---|
| •OH (Hydroxyl Radical) | Cysteine (amino acid with thiol) | Cys-S• (Thiyl Radical) | 6.8 x 10⁹ | wikipedia.org |
| •O₂⁻ (Superoxide) | Dimethyl Sulfide Radical Cation Complex | Oxidation Products | ~1.6 x 10¹⁰ | researchgate.net |
| Thiyl Radical (RS•) | Nitroxide (TPO) | Adduct (>NOSR) | (5-7) x 10⁸ | researchgate.net |
Advanced Mass Spectrometry
While time-resolved spectroscopies are ideal for observing neutral transients, mass spectrometry (MS) excels at detecting and structurally characterizing ionic intermediates. researchgate.net Techniques like Electrospray Ionization (ESI-MS) can gently transfer ions from solution into the gas phase for analysis. This is particularly useful for studying catalytic reactions or processes where protonated species or ionic adducts are formed. By coupling MS with separation techniques like ion mobility spectrometry, it is possible to separate and identify isomeric or isobaric intermediates that would be indistinguishable by mass alone.
In the context of this compound, ESI-MS could be used to detect protonated forms of the molecule or its reaction products. More advanced experiments could involve trapping reactive intermediates by reacting them with specific agents in solution, followed by MS analysis of the stable products to infer the structure of the original transient.
Theoretical and Computational Studies of 2 Ethylthioethanethiol
Quantum Chemical Calculations on 2-Ethylthioethanethiol Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the molecular structure and electronic properties of molecules like this compound. These first wikipedia.orgornl.gov-principles methods solve approximations of the Schrödinger equation to predict the most stable arrangement of atoms (geometry optimization) and the distribution of electrons within the molecule. The conform ornl.govational space of flexible molecules, such as those with single bonds that allow for rotation, can be thoroughly explored to identify the most stable conformers. For thiols frontiersin.orgscribd.comlike ethanethiol (B150549), studies have shown the existence of different conformers with varying symmetries and energies.
Key osti.gov electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally indicates higher chemical reactivity. Other calcu edu.krdlated descriptors of global chemical reactivity include electronegativity, chemical potential, hardness, and softness, which provide a quantitative measure of the molecule's tendency to attract or donate electrons. The distrib edu.krdution of atomic charges, often calculated using methods like Mulliken population analysis, reveals insights into the molecule's polarity and potential sites for electrostatic interactions.
The edu.krd table below summarizes key electronic properties that are typically calculated using quantum chemical methods. While specific values for this compound require dedicated computational studies, the table illustrates the type of data generated.
edu.krdedu.krdedu.krdedu.krd| Calculated Property | Significance |
|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. |
| Dipole Moment | Measure of the overall polarity of the molecule. |
| Electronegativity (χ) | The ability of the molecule to attract electrons. |
| Chemical Hardness (η) | Resistance to change in electron distribution; related to the HOMO-LUMO gap. |
Computational Modeling of Reaction Mechanisms and Pathways Involving this compound
Computational modeling is a vital tool for elucidating the step-by-step processes of chemical reactions. By mapping smu.educecam.orgthe potential energy surface, researchers can identify reactants, products, transition states, and intermediates, thereby constructing a detailed reaction pathway. Methods suc smu.eduh as the intrinsic reaction coordinate (IRC) are used to confirm that a calculated transition state correctly connects the reactants and products. This is par smu.eduticularly important for understanding complex organic reactions, where multiple competing pathways may exist.
10]>6.3. Theoretical Approaches to Catalytic Cycles and Coordination Environments of this compound Complexes
The sulfur atoms in this compound, with their lone pairs of electrons, make it an excellent ligand for coordinating with metal ions, forming metal complexes. Theoretical ajchem-a.comorientjchem.org and computational methods are indispensable for studying the structure, bonding, and reactivity of these complexes. DFT calcula numberanalytics.comtions can predict the coordination geometry (e.g., tetrahedral, octahedral), bond lengths, and bond angles of the metal-ligand framework.
Com ajchem-a.commdpi.computational inorganic chemistry plays a crucial role in designing and understanding metal-based catalysts and functional materials. By modeling numberanalytics.comrsc.org the catalytic cycle, researchers can investigate the mechanism of a catalyzed reaction step-by-step, identifying key intermediates and transition states. This allows for the rational design of more efficient catalysts by modifying the ligand structure or the metal center. The choice numberanalytics.comrsc.orgof metal ion and the ligand's denticity, flexibility, and electronic properties all influence the resulting complex's geometry and reactivity, which can be systematically studied through computation. For instanc orientjchem.orge, computational studies on siderophore analogs, which also coordinate with metal ions, have helped predict the geometry of the resulting complexes.
11]>6.4. Prediction of Spectroscopic Signatures for this compound and its Derivatives
Computational methods are widely used to predict and interpret spectroscopic data, providing a direct link between the calculated molecular structure and experimental measurements. By calculat doi.orgmdpi.coming vibrational frequencies, it is possible to simulate infrared (IR) and Raman spectra. These theor nih.govnih.govetical spectra can then be compared with experimental data to confirm the structure of a synthesized compound or to assign specific vibrational modes to observed spectral bands. The accurac nih.govsemanticscholar.orgy of these predictions is often improved by applying scaling factors to the calculated frequencies to account for theoretical approximations and anharmonicity.
Sim doi.orgtu-braunschweig.deilarly, NMR chemical shifts and spin-spin coupling constants can be calculated to aid in the interpretation of ¹H and ¹³C NMR spectra. The predict doi.orgmdpi.comion of electronic transitions using Time-Dependent DFT (TD-DFT) allows for the simulation of UV-Vis absorption spectra. These compu karazin.uatational tools are invaluable for identifying unknown compounds, studying the effects of substitution on spectroscopic properties, and understanding how the molecular environment (e.g., solvent) influences the spectra. For example mdpi.comkarazin.ua, theoretical studies have been used to assign the vibrational spectra of various heterocyclic compounds and their derivatives, clarifying ambiguities in experimental assignments.
The doi.orgnih.govmjcce.org.mk table below shows the types of spectroscopic data that can be predicted computationally and their experimental counterparts.
nih.govnih.govdoi.orgmdpi.comkarazin.ua| Spectroscopic Technique | Predicted Parameter | Significance |
|---|---|---|
| Infrared (IR) & Raman Spectroscopy | Vibrational Frequencies & Intensities | Identifies functional groups and molecular fingerprint. |
| Nuclear Magnetic Resonance (NMR) | Chemical Shifts & Coupling Constants | Provides information on the chemical environment of atoms (¹H, ¹³C). |
| UV-Visible (UV-Vis) Spectroscopy | Electronic Transition Energies & Oscillator Strengths | Characterizes electronic structure and π-conjugated systems. |
Environmental Transformation and Degradation Pathways of 2 Ethylthioethanethiol Excluding Ecotoxicity
Chemical Degradation Mechanisms of 2-Ethylthioethanethiol in Environmental Contexts
The transformation of this compound in the environment is governed by key chemical reactions, primarily hydrolysis and oxidation. These abiotic processes are critical in determining the persistence and mobility of the compound in various environmental compartments such as soil and water. up.pt
Hydrolysis: this compound is itself a product of the hydrolysis of the pesticide thiometon. inchem.org This hydrolysis can occur under a range of pH conditions, from acidic to alkaline. chemicalbook.com The stability of compounds similar to this compound is influenced by pH; for instance, the parent compound thiometon shows varying hydrolysis half-lives at different pH levels, indicating that the environmental pH will be a significant factor in the formation rate of this compound. inchem.orgchemicalbook.com
Oxidation: Once formed, this compound is susceptible to oxidation, a major degradation pathway for thioether and thiol-containing compounds. rsc.org In the presence of oxygen, the thiol group of this compound readily oxidizes, leading to the formation of a disulfide dimer. chemicalbook.comrsc.org This dimerization is a significant transformation process. Furthermore, the thioether group within the molecule can be oxidized to form the corresponding sulfoxide (B87167) and, subsequently, the sulfone. inchem.orgrsc.org These oxidative processes are common for thioether-containing pesticides and their metabolites in environmental systems. rsc.org
| Degradation Mechanism | Description | Influencing Factors |
| Hydrolysis | Serves as the primary formation pathway from the parent compound, thiometon. The stability of the bonds is pH-dependent. | pH, Temperature, Water availability |
| Oxidation | The thiol and thioether functional groups are susceptible to oxidation. This leads to dimerization and the formation of sulfoxides and sulfones. | Oxygen concentration, Presence of oxidizing agents (e.g., radicals), Temperature |
| Photolysis | Potential degradation through the action of sunlight, particularly UV radiation, which can break chemical bonds. | Light intensity, Wavelength, Presence of photosensitizers |
Identification of Transformation Products and Environmental Fate Pathways for this compound Derivatives
The environmental fate of this compound is characterized by its rapid transformation into various derivatives. Its persistence is generally low, as it is an intermediate in the degradation pathway of a larger molecule. inchem.org
The primary identified transformation product resulting from the abiotic oxidation of this compound is its disulfide dimer. chemicalbook.comrsc.org Further oxidation leads to more polar compounds, namely the sulfoxide and sulfone derivatives. inchem.org
In biotic systems, such as within soil microorganisms or plants that have absorbed the parent pesticide, this compound can undergo conjugation. inchem.org This process involves the attachment of endogenous molecules like glucuronides, sulfates, or glutathione, which increases water solubility and facilitates excretion or further breakdown within the organism. inchem.org
| Transformation Product | Formation Pathway | Environmental Significance |
| Diethyl disulfide | Oxidation (Dimerization of the thiol group) | A primary, less polar transformation product formed under aerobic conditions. chemicalbook.comrsc.org |
| 2-(Ethylsulfinyl)ethanethiol (Sulfoxide) | Oxidation of the thioether group | A more polar and potentially more mobile degradation product. inchem.orgrsc.org |
| 2-(Ethylsulfonyl)ethanethiol (Sulfone) | Further oxidation of the sulfoxide | A highly polar and water-soluble transformation product. inchem.orgrsc.org |
| Conjugates (e.g., Glucuronides) | Biotic conjugation in organisms | Facilitates detoxification and excretion in biological systems. inchem.org |
Q & A
Basic Questions
Q. What are the key structural features of 2-Ethylthioethanethiol, and how do they influence its reactivity in organic synthesis?
- Answer : The compound contains a thiol (-SH) group and an ethylthio (-SCH₂CH₃) group on an ethane backbone. The sulfur atoms in both groups act as nucleophiles, enabling participation in substitution reactions (e.g., SN2 mechanisms) and oxidative coupling to form disulfides . The steric hindrance from the ethyl group may reduce reaction rates compared to simpler thiols like ethanethiol. For characterization, use NMR (¹H/¹³C) to identify proton environments near sulfur and GC-MS to detect sulfur-containing fragments .
Q. What synthetic routes are commonly employed to prepare this compound, and what are their limitations?
- Answer : A standard method involves the reaction of ethylene sulfide with ethylthiol under basic conditions (e.g., KOH/ethanol). This route achieves ~70% yield but requires careful pH control to prevent oxidation of the thiol group . Alternative pathways, such as alkylation of sodium hydrosulfide with ethylthioethyl bromide, face challenges in controlling regioselectivity. Purification via vacuum distillation (bp 150–160°C) is critical to isolate the product from byproducts like disulfides .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Answer : Store under inert gas (N₂/Ar) at 2–8°C to minimize oxidation. Use sealed, amber glass vials to reduce light-induced degradation. Personal protective equipment (PPE) including nitrile gloves, goggles, and fume hoods is mandatory due to the compound’s volatility and potential respiratory toxicity . Degradation products (e.g., disulfides) should be monitored via TLC or HPLC every 3 months .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the catalytic activity of this compound in metal-ligand complexes?
- Answer : Discrepancies in catalytic efficiency (e.g., in Pd-catalyzed cross-couplings) may arise from variable sulfur-metal coordination modes. Use X-ray crystallography to determine binding geometries and cyclic voltammetry to assess redox behavior. Compare kinetic data (e.g., turnover frequency) under controlled ligand:metal ratios to isolate steric vs. electronic effects . Contradictory results should be analyzed using multivariate regression to identify dominant variables .
Q. What methodologies are recommended for analyzing the environmental persistence of this compound in aqueous systems?
- Answer : Conduct hydrolysis studies at pH 4–9 (25–50°C) with LC-MS/MS quantification. For photodegradation, use a solar simulator (λ > 290 nm) and track half-lives. Compare results with QSAR models (e.g., EPI Suite) to predict biodegradation pathways. Conflicting data on degradation rates may require isotope-labeling (e.g., ³⁴S) to trace reaction intermediates .
Q. How can this compound be integrated into drug design to enhance bioavailability of sulfur-containing therapeutics?
- Answer : Its dual thiol/ethylthio groups enable conjugation with APIs via disulfide bonds, improving membrane permeability. Use in vitro assays (Caco-2 cells) to assess permeability and in silico tools (e.g., SwissADME) to predict logP and solubility. Conflicting bioavailability data may stem from variable redox conditions in biological matrices; address this by simulating intracellular glutathione levels during testing .
Methodological Guidelines
- Data Contradiction Analysis : Apply triangulation by cross-validating results with orthogonal techniques (e.g., NMR + Raman spectroscopy) .
- Ethical Compliance : Document adherence to institutional safety protocols (e.g., IACUC, IRB) when using hazardous reagents .
- Statistical Validation : Use ANOVA for batch-to-batch variability analysis and Cohen’s κ for inter-rater reliability in spectral interpretation .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
